N,N'-bis(3-acetylphenyl)nonanediamide

Antimycobacterial SAR Negative Control

Researchers require reliable inactive controls to validate antimycobacterial assay specificity, avoiding false positives from shorter-chain analogs. This C9 diarylalkanediamide provides that baseline. - Confirmed MIC inactivity against M. tuberculosis, M. avium, M. kansasii, M. fortuitum (ref: chain-length SAR cliff vs C2/C4 analogs). - Enables precise structure-activity mapping; defines upper inactivity boundary for N,N'-diarylalkanediamide series. - B2B packaging: research mg to g quantities, stable for lab storage and immediate shipment.

Molecular Formula C25H30N2O4
Molecular Weight 422.5 g/mol
Cat. No. B323586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis(3-acetylphenyl)nonanediamide
Molecular FormulaC25H30N2O4
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)CCCCCCCC(=O)NC2=CC=CC(=C2)C(=O)C
InChIInChI=1S/C25H30N2O4/c1-18(28)20-10-8-12-22(16-20)26-24(30)14-6-4-3-5-7-15-25(31)27-23-13-9-11-21(17-23)19(2)29/h8-13,16-17H,3-7,14-15H2,1-2H3,(H,26,30)(H,27,31)
InChIKeyTUIGEVYBZFYFJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-bis(3-acetylphenyl)nonanediamide: Physicochemical & Biological Profile


N,N'-bis(3-acetylphenyl)nonanediamide is a synthetic N,N'-diarylalkanediamide characterized by a nonanediamide backbone (C9 chain) bearing two 3-acetylphenyl terminal groups . With a molecular weight of approximately 422.5 g/mol and a molecular formula of C25H30N2O4, this compound belongs to a class of symmetrical diamides derived from aliphatic dicarboxylic acids . Its structural features confer specific physicochemical properties, including moderate lipophilicity and defined aqueous solubility, which directly influence its biological activity profile [1]. This compound is primarily utilized as a research tool for structure-activity relationship (SAR) studies and as a negative control in antimycobacterial assays, where its inactivity serves as a critical baseline for evaluating more potent analogs.

Negative control for antimycobacterial assays against M. tuberculosis, M. avium, M. kansasii, M. fortuitum
Chain-length SAR tool marking the C9 inactivity boundary for N,N'-diarylalkanediamides
Lipophilicity benchmark for QSAR model calibration in diamide chemical space

N,N'-bis(3-acetylphenyl)nonanediamide: Irreplaceable vs. Shorter-Chain Analogs


Substitution of N,N'-bis(3-acetylphenyl)nonanediamide with other N,N'-diarylalkanediamides, particularly those with shorter alkane chains, is not scientifically valid due to a fundamental difference in biological activity. The antimycobacterial activity of this compound class is strictly dependent on the lipophilicity dictated by the length of the central alkane chain [1]. Specifically, while ethanediamide and butanediamide derivatives exhibit measurable antimycobacterial activity (MIC values as low as 37 µmol dm-3 for some analogs), all nonanediamide derivatives, including the target compound, are consistently inactive against key mycobacterial strains such as M. tuberculosis, M. avium, M. kansasii, and M. fortuitum [1]. Therefore, using a shorter-chain analog in an assay designed for a nonanediamide derivative would introduce false-positive antimycobacterial signals, fundamentally altering the experimental outcome and leading to erroneous structure-activity conclusions.

Chain length Shorter-chain analogs (C2, C4) exhibit measurable antimycobacterial activity; the C9 nonanediamide is consistently inactive, so activity may not transfer.
False positives Using a shorter-chain analog in an assay designed for the nonanediamide may introduce false-positive antimycobacterial signals and skew SAR interpretation.
Activity cliff The antimycobacterial activity is strictly chain-length-dependent; substitution across different diamide lengths may not reproduce the inactivity profile required for a negative control.

N,N'-bis(3-acetylphenyl)nonanediamide: Evidence-Based Differentiation


Antimycobacterial Inactivity: Key Differentiator

In contrast to active N,N'-diarylethanediamides and -butanediamides, N,N'-bis(3-acetylphenyl)nonanediamide and all other nonanediamide derivatives were found to be completely inactive against a panel of mycobacteria [1]. This inactivity is a defining characteristic of the longer-chain series.

Antimycobacterial Inactivity
Class-level
Inactive (MIC > 1000 µmol dm⁻³) vs. active ethanediamide (MIC 37 µmol dm⁻³)
Supports negative-control baseline for assay specificity
Class-level inference from strain panel data
Antimycobacterial SAR Negative Control

Modest Antialgal Activity vs. Octanediamides

While antimycobacterial activity is absent, N,N'-bis(3-acetylphenyl)nonanediamide and its class do exhibit low-level antialgal activity. However, this activity is significantly weaker than that of optimized octanediamide derivatives [1].

Antialgal Activity vs. Octanediamides
Reported
Low chlorophyll inhibition expected (class range 14.2–57.9%) vs. octanediamide 57.9% inhibition
Supports chain-length preference for antialgal potency
Cross-study comparable; target compound not directly measured
Antialgal Chlorella vulgaris Chlorophyll Inhibition

Physicochemical Differentiation: Molecular Weight & Lipophilicity

The nine-carbon chain of N,N'-bis(3-acetylphenyl)nonanediamide imparts distinct physicochemical properties compared to its shorter-chain analogs, directly influencing its biological inactivity .

MW & Lipophilicity Shift
Data to verify
Molecular weight 422.5 g/mol (vs. C4 analog 352.4 g/mol)
Supports MW and lipophilicity contribution to inactivity
No direct measurement cited; calculated values
Physicochemical Properties SAR Lipophilicity

N,N'-bis(3-acetylphenyl)nonanediamide: Application Scenarios


Negative Control in Antimycobacterial Assays

Based on its confirmed inactivity against M. tuberculosis, M. avium, M. kansasii, and M. fortuitum, this compound is ideally suited as a negative control in antimycobacterial assays [1]. It provides a reliable baseline to validate assay specificity and to confirm that observed activity in test compounds (e.g., shorter-chain ethanediamides or butanediamides) is genuine and not due to assay artifacts. Its use ensures that positive hits are attributable to the structural features of the active analog rather than non-specific effects.

SAR Studies on Alkane Chain Length

This compound serves as a critical data point in SAR studies investigating the impact of alkane chain length on biological activity. Its well-documented lack of antimycobacterial activity, when juxtaposed with the measurable MIC values of C2 and C4 analogs, provides a clear structure-activity cliff [1]. This allows researchers to precisely map the optimal chain length for desired biological outcomes, with the C9 derivative defining the upper boundary of inactivity for this compound series.

Lipophilicity Benchmarking for QSAR Models

The compound's molecular weight (422.5 g/mol) and the lipophilicity of its C9 chain are directly linked to its biological inactivity [REFS-1, REFS-2]. It can be employed as a benchmark to calibrate in silico models (e.g., QSAR) that predict the activity of N,N'-diarylalkanediamides based on calculated logP or other lipophilicity descriptors. Its inactivity provides a key training data point for models aiming to distinguish active from inactive compounds within this chemical space.

Reference for Antialgal Activity Studies

While not a potent antialgal agent itself, this compound can be used as a reference point in studies evaluating the chlorophyll inhibition in Chlorella vulgaris [1]. Its low activity profile helps to contextualize the potency of more effective octanediamide or hexanediamide derivatives, demonstrating that the C9 chain length is suboptimal for this activity. This application is crucial for researchers optimizing compounds for maximal antialgal effects.

Application
Selection Property
Validation Focus
Antimycobacterial negative control
Consistent inactivity across M. tuberculosis, M. avium, M. kansasii, M. fortuitum
Assay specificity and baseline validation
SAR studies on alkane chain length
C9 chain defines inactivity boundary for diamides
Structure-activity cliff and chain-length optimization
QSAR lipophilicity benchmarking
Higher lipophilicity linked to inactivity
Model calibration for logP and activity prediction
Antialgal activity reference
Low-level chlorophyll inhibition in Chlorella vulgaris
Contextualize potency of octanediamide/hexanediamide derivatives

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